molecular formula C13H18N4O B2522094 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2195880-26-1

8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

货号: B2522094
CAS 编号: 2195880-26-1
分子量: 246.314
InChI 键: IHPGOBIRMUTISF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features the 8-azabicyclo[3.2.1]octane (tropane) core, a bicyclic scaffold widely explored in medicinal chemistry due to its structural mimicry of neurotransmitters like dopamine and serotonin. Key substituents include:

  • 1H-1,2,3-triazol-1-yl group at the 3-position: A triazole ring introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , contributing to hydrogen bonding and target interaction.

The compound’s synthesis likely involves functionalization of the tropane core via methods such as (4+3) cycloadditions or ring-closing metathesis , followed by regioselective triazole installation .

属性

IUPAC Name

cyclopropyl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c18-13(9-1-2-9)17-10-3-4-11(17)8-12(7-10)16-6-5-14-15-16/h5-6,9-12H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPGOBIRMUTISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves a multi-step process. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and selective for the formation of 1,2,3-triazoles . The general synthetic route includes:

    Preparation of the Azide Precursor: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Formation of the Bicyclic Structure: The final step involves the formation of the bicyclic structure through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize costs.

化学反应分析

Types of Reactions

8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Structural Characteristics

The compound features a unique bicyclic structure belonging to the azabicyclo[3.2.1]octane family, which is significant in the context of tropane alkaloids. The incorporation of a cyclopropanecarbonyl moiety and a triazole ring enhances its chemical reactivity and biological profile, making it a candidate for various pharmacological applications.

Pharmacological Potential

Research indicates that compounds within the azabicyclo[3.2.1]octane framework exhibit interactions with multiple biological targets, leading to diverse pharmacological effects. Notably, the structural elements of 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane suggest potential applications in:

  • Antimicrobial Agents : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activity.
  • N-acylethanolamine-hydrolyzing acid amidase Inhibition : The compound's structural analogs have been effective in inhibiting this enzyme, which is crucial for managing inflammatory responses in conditions like rheumatoid arthritis and osteoarthritis .

Synthesis Methodologies

The synthesis of this compound can be approached through several methodologies:

  • Enantioselective Synthesis : This involves constructing the bicyclic scaffold from acyclic starting materials with stereochemical information necessary for forming the desired structure.
  • Direct Transformation Methods : Recent advancements allow for stereochemical control during the same transformation that generates the azabicyclic architecture .

Comparative Analysis with Related Compounds

To contextualize its uniqueness, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
8-Oxa-3-(triazol)azabicyclo[3.2.1]octaneContains an oxygen atom instead of nitrogenAntimicrobial properties
TropaneCore structure similar to azabicyclesKnown for anticholinergic effects
Pyrazole azabicyclo[3.2.1]octaneContains a pyrazole ringInhibitory activity against N-acylethanolamine acid amidase

This table illustrates how this compound stands out due to its specific functional groups that may enhance its reactivity and biological profile compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the pharmacological implications of compounds related to this compound:

  • Discovery of N-acylethanolamine-hydrolyzing acid amidase Inhibitors : A study identified novel pyrazole azabicyclo[3.2.1]octane derivatives that inhibit this enzyme effectively at low concentrations (IC50 = 0.042 μM), showcasing their potential as anti-inflammatory agents .

作用机制

The mechanism of action of 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry . Additionally, the bicyclic structure can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at the 8-Position

8-(Cyclohex-3-ene-1-carbonyl) Analog
  • Structure : Cyclohexene replaces cyclopropane in the carbonyl group .
  • Impact :
    • Increased steric bulk and reduced ring strain compared to cyclopropane.
    • Predicted lower boiling point (N/A) and altered solubility due to cyclohexene’s hydrophobicity .
8-(Thiophene-2-carbonyl) Analog
  • Structure : Thiophene replaces cyclopropane .
  • Molecular weight 288.37 vs. target compound’s predicted ~286–397 range .
8-Benzyl Derivatives
  • Structure : Benzyl group at the 8-position .
  • Used as intermediates for dopamine/serotonin reuptake inhibitors (e.g., WF-31, WF-50) .

Substituent Variations at the 3-Position

3-(1H-1,2,4-Triazol-1-yl) Analog
  • Structure : 1,2,4-triazole isomer .
  • Impact :
    • Altered hydrogen-bonding capacity due to nitrogen positioning.
    • Higher molecular weight (397.29) and density (1.77 g/cm³) compared to 1,2,3-triazole derivatives .
3-(Pyrazol-1-yl) Derivatives
  • Structure : Pyrazole replaces triazole .
  • Example: 8-[4-(Propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl) analog (MW 339.4) .

Pharmacological Comparisons

Monoamine Transporter Inhibition

  • Target Compound : Likely modulates serotonin/dopamine transporters (SERT/DAT) due to structural similarity to WF-31 and WF-50, which show SERT selectivity .
  • WF-31 (Tropane Analog) :
    • Structure : 3β-(4-isopropylphenyl)-8-methyl substitution.
    • Activity : Dose-dependent antidepressant effects in forced swimming tests (FST) .
  • RTI-336 (Clinical Candidate) :
    • Structure : 3β-(4-chlorophenyl) with isoxazole substitution .
    • Activity : DAT-selective inhibitor for cocaine addiction treatment .

Cholinergic Receptor Modulation

  • Target Compound : Triazole may act as a hydrogen-bond acceptor, similar to nicotinic acetylcholine receptor ligands .
  • 8-Azabicyclo[3.2.1]octane Derivatives: Example: 3-Acetoxy-6-hydroxytropane (CAS 54725-46-1) with acetylated hydroxyl groups . Activity: Potential applications in neurodegenerative disorders .

生物活性

8-Cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic compound with significant potential in pharmacology due to its unique structural features. This compound belongs to the class of azabicycloalkanes, which are known for their diverse biological activities, including interactions with various receptors and enzymes.

Chemical Structure

The compound's structure can be represented as follows:

C13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}

This formula indicates a complex arrangement that contributes to its biological properties.

Research suggests that this compound may act primarily as a kappa opioid receptor antagonist . This activity is significant because kappa opioid receptors are involved in pain modulation and have implications in psychiatric disorders and addiction.

In Vitro Studies

In vitro studies have demonstrated that compounds related to the azabicyclo[3.2.1]octane scaffold exhibit varying degrees of selectivity for opioid receptors. For instance, modifications to the structure can enhance selectivity towards kappa receptors while minimizing activity at mu and delta receptors. A notable example includes the synthesis of analogs with improved selectivity ratios, such as a kappa IC50 value of 172 nM and a mu:kappa ratio of 93 .

Cytokine Inhibition

Another aspect of the biological activity of this compound is its potential to inhibit cytokine production involved in inflammatory processes. This suggests a possible therapeutic application in treating inflammatory diseases .

Case Study 1: Opioid Receptor Antagonism

A series of studies focused on the structure-activity relationship (SAR) of azabicyclo[3.2.1]octane derivatives revealed that specific modifications could yield potent kappa opioid receptor antagonists with desirable pharmacological profiles. For example, compounds with cyclohexylurea moieties showed enhanced selectivity and potency .

Case Study 2: Antiviral Activity

Recent investigations into related compounds have also suggested antiviral properties against Dengue virus (DENV) through inhibition of host kinases AAK1 and GAK, indicating broader therapeutic potential beyond opioid modulation .

Data Tables

Compound NameKappa IC50 (nM)Mu:Kappa RatioDelta:Kappa Ratio
Compound A17293>174
Compound B12045>200

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane?

  • Methodology : Multi-step synthesis typically involves cyclopropane carbonyl group introduction via nucleophilic acyl substitution and triazole incorporation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps:

  • Step 1 : Functionalize the azabicyclo[3.2.1]octane core with a leaving group (e.g., tosylate) at position 3.
  • Step 2 : Introduce the triazole moiety using CuAAC with a propargyl derivative.
  • Step 3 : Attach the cyclopropanecarbonyl group via nucleophilic substitution under anhydrous conditions (e.g., DMSO, 60–80°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How is the structural conformation of the azabicyclo[3.2.1]octane core characterized?

  • Methodology :

  • X-ray crystallography : Resolves the chair-boat conformation of the bicyclic system and substituent orientations.
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry (e.g., coupling constants for axial vs. equatorial protons).
  • Computational modeling : Density functional theory (DFT) optimizes geometry and predicts electronic properties (e.g., HOMO/LUMO for reactivity analysis) .

Advanced Research Questions

Q. What strategies are used to identify biological targets of this compound?

  • Methodology :

  • Target fishing : Use affinity chromatography with immobilized compound to capture binding proteins from cellular lysates.
  • Molecular docking : Screen against kinase or GPCR libraries (AutoDock Vina, Glide) to prioritize targets.
  • Functional assays : Measure inhibition of enzymatic activity (e.g., kinases) or receptor binding (radioligand displacement) .

Q. How does pH affect the stability of the cyclopropanecarbonyl group in aqueous solutions?

  • Methodology :

  • Forced degradation studies : Incubate the compound in buffers (pH 2–12, 37°C) and monitor decomposition via HPLC-MS.
  • Kinetic analysis : Calculate degradation rate constants (kk) and identify hydrolysis products (e.g., cyclopropane carboxylic acid).
  • Stabilizers : Co-solvents (e.g., PEG-400) or lyophilization improve shelf life in acidic/basic conditions .

Q. How do substituent variations (e.g., triazole vs. pyrazole) influence structure-activity relationships (SAR)?

  • Methodology :

  • Analog synthesis : Replace triazole with pyrazole or imidazole and compare bioactivity.
  • Pharmacophore mapping : Identify critical hydrogen-bonding (triazole N-atoms) or steric (cyclopropane) features.
  • Free-energy perturbation : Predict binding affinity changes using alchemical simulations (e.g., Schrödinger FEP+) .

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?

  • Methodology :

  • ADME profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding.
  • Pharmacokinetic modeling : Correlate in vitro IC50_{50} with in vivo exposure (AUC, Cmax_{max}).
  • Tissue distribution studies : Use radiolabeled compound to track bioavailability in target organs .

Q. What computational methods optimize enantioselective synthesis of the azabicyclo[3.2.1]octane scaffold?

  • Methodology :

  • Chiral auxiliary approach : Use (R)- or (S)-proline derivatives to control stereochemistry during cyclization.
  • Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for enantioselective Mannich reactions.
  • Transition-state modeling : DFT studies identify energy barriers for competing stereochemical pathways .

Q. How does the compound’s stability under oxidative stress inform formulation design?

  • Methodology :

  • Oxidative stress testing : Expose to H2_2O2_2 or tert-butyl hydroperoxide and monitor degradation via LC-MS.
  • Antioxidant additives : Evaluate ascorbic acid or BHT for protective effects.
  • Solid dispersion : Encapsulate with cyclodextrins to shield reactive groups .

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

  • Methodology :

  • 2D NMR : HSQC and HMBC correlate 1^1H and 13^{13}C signals to assign crowded regions.
  • DOSY : Differentiate isomers based on hydrodynamic radius.
  • Cryoprobe NMR : Enhance sensitivity for low-concentration samples .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。